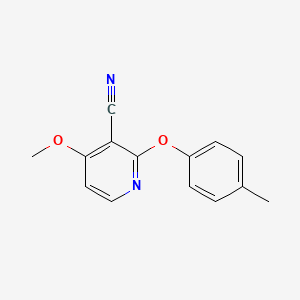

4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile

Description

Propriétés

IUPAC Name |

4-methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-10-3-5-11(6-4-10)18-14-12(9-15)13(17-2)7-8-16-14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFQFOQJCLFJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the pyridine ring using a methylating agent such as dimethyl sulfate or methyl iodide.

Attachment of the methylphenoxy group: This can be done through a nucleophilic substitution reaction where a phenol derivative reacts with a halogenated pyridine intermediate.

Introduction of the carbonitrile group: This step involves the reaction of the intermediate with a cyanating agent such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques .

Analyse Des Réactions Chimiques

4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Applications De Recherche Scientifique

4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It is used as a probe in biological assays to study the interaction of small molecules with biological targets.

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors involved in signal transduction .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyridine-3-carbonitrile Derivatives

Structural and Functional Group Variations

The table below highlights key structural analogs and their properties:

Key Comparative Insights

Photochemical and Fluorescence Properties

- Electron-donating groups (e.g., -OCH₃, -SCH₃) in pyridine-3-carbonitriles significantly enhance fluorescence intensity and extinction coefficients. For example, S4–S8 derivatives exhibit a 2–3× increase in ε compared to unsubstituted analogs .

- Methoxy vs. methylthio groups : While both are electron-donating, -SCH₃ groups in S4–S6 show stronger red-shifted emission (~500 nm) compared to -OCH₃ in S7–S8 (~480 nm) .

Crystallographic and Conformational Trends

Activité Biologique

4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile (CAS No. 339016-79-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H15N02

- Molecular Weight : 241.29 g/mol

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| OVCAR-4 (ovarian cancer) | 5.67 ± 0.57 | |

| HepG2 (hepatocellular carcinoma) | 3.84 ± 0.54 | |

| MCF-7 (breast cancer) | 0.77 |

The compound induces cell cycle arrest and apoptosis in cancer cells, particularly through the modulation of histone deacetylase (HDAC) activity, which is crucial for cancer cell differentiation and survival .

The mechanism underlying the anticancer effects of this compound involves:

- Inhibition of HDAC : The compound has been shown to selectively inhibit HDAC isoforms, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, evidenced by increased markers of apoptosis in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The presence of the phenoxy group in the compound is critical for its biological activity. Modifications to this moiety have been shown to significantly alter the compound's potency against various biological targets:

- Compounds with different substitutions on the phenoxy ring exhibited varying degrees of activity, with specific configurations leading to enhanced binding affinities for receptors involved in cancer progression and microbial resistance .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- OVCAR-4 Cell Line Study : In this study, treatment with the compound resulted in significant inhibition of cell proliferation, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- HepG2 Model : The compound was evaluated for its ability to induce apoptosis in HepG2 cells, revealing a dose-dependent response that underscores its potential as a therapeutic agent against liver cancer .

Q & A

Q. What are the established synthetic routes for 4-Methoxy-2-(4-methylphenoxy)pyridine-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. For example, substituted pyridine derivatives are synthesized by reacting 3-cyanopyridine precursors with methoxy and aryloxy substituents under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ . Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst use : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency for aryloxy groups .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm substituent positions. For instance, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.5 ppm .

- IR : Stretching frequencies for nitrile (C≡N) near 2220–2240 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 282.11 g/mol).

Q. How is the compound’s purity assessed, and what solvents are suitable for crystallization?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water mobile phases (70:30 v/v) at 1 mL/min flow rate .

- Recrystallization : Ethanol or methanol yields needle-like crystals. Slow evaporation at 4°C enhances crystal quality .

Advanced Research Questions

Q. What crystallographic data and intermolecular interactions define its solid-state structure?

Methodological Answer: Single-crystal X-ray diffraction reveals:

Q. How do substituents influence its potential bioactivity?

Methodological Answer:

- Methoxy Group : Enhances lipophilicity, improving membrane permeability .

- Aryloxy Group : Electron-withdrawing substituents (e.g., 4-methylphenoxy) may increase antifungal activity, as seen in analogs with IC₅₀ < 10 µM against Candida spp. .

- Cyanide Group : Acts as a hydrogen-bond acceptor, critical for binding to enzyme active sites (e.g., cytochrome P450 inhibitors) .

Q. What strategies mitigate challenges in regioselective functionalization?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to control substitution at C-2 or C-4 positions .

- Protecting Groups : Temporarily block the nitrile group with trimethylsilyl chloride during methoxy introduction .

Data Contradictions and Resolution

- Synthetic Yields : Reported yields vary (45–78%) due to solvent polarity effects. Polar solvents (DMF) favor higher yields but may increase byproducts. Validate via controlled experiments .

- Biological Activity : Discrepancies in antifungal potency across studies suggest strain-specific sensitivity. Standardize assays using CLSI guidelines .

Key Research Gaps

- Mechanistic Studies : Limited data on metabolic pathways or toxicity profiles.

- Computational Modeling : DFT studies to predict substituent effects on electronic properties and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.